![molecular formula C22H26N2O5S B1247122 (1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid is a sulfonamide.
Scientific Research Applications
Chemical Synthesis and Compound Formation
Photodimerization Template
A study demonstrated the use of similar anilino compounds as templates for stereoselective photodimerization, leading to high yields of cyclobutane dicarboxylic acids. This process utilized aniline derivatives in Suzuki cross-coupling reactions (Ghosn & Wolf, 2010).
Enantiomerically Pure β-Amino Acids Synthesis
Research has been conducted on the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from related cyclohexanecarboxylic acids, highlighting the importance of these compounds in producing helical β-peptides (Berkessel, Glaubitz & Lex, 2002).
Crystal Structure Analysis
A study on the crystal structure of 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide provides insight into the spatial arrangement and potential interactions of similar molecules (Gowda et al., 2010).
Chemical Reactions and Interactions
Quinamine Rearrangements
The quinamine rearrangement of compounds containing dimethyl and anilino groups has been studied, which can provide insights into the reactivity of similar compounds (Boduszek & Shine, 1988).
Mutagenicity and Reactive Intermediates
Research on the mutagenicity of 2-Chloro-4-(methylthio)butanoic acid, which reacts to form anilino compounds, helps in understanding the formation of reactive intermediates and potential health implications (Jolivette, Kende & Anders, 1998).
Sulfonamide Derivative Synthesis
Studies on the synthesis of new sulfonamide derivatives, including similar cyclohexanecarboxylic acids, reveal information about their chemical properties and potential applications (Danish et al., 2021).
Enzymatic Synthesis Processes
The enzymatic synthesis of monoesters from similar cyclohexanecarboxylic acids highlights the potential for biocatalytic processes in producing pharmaceutical intermediates (Goswami & Kissick, 2009).
Molecular Behavior and Drug Development
Drug Discovery and Molecular Modeling
Research on cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid as a modulator of metabotropic glutamate receptor subtype 4 provides insights into drug discovery and molecular modeling of similar compounds (Christov et al., 2011).
Enantiomeric Activity in ACE Inhibitors
A study on the activity of enantiomers of cyclohexanedicarboxylic acid derivatives as ACE inhibitors shows the significance of stereochemistry in drug design (Turbanti et al., 1993).
properties
Product Name |
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid |
---|---|
Molecular Formula |
C22H26N2O5S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-14-7-12-20(15(2)13-14)24-30(28,29)17-10-8-16(9-11-17)23-21(25)18-5-3-4-6-19(18)22(26)27/h7-13,18-19,24H,3-6H2,1-2H3,(H,23,25)(H,26,27)/t18-,19+/m1/s1 |
InChI Key |
BLKPOIYAWPEWFU-MOPGFXCFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O)C |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.